molecular formula C20H26N6 B2841500 4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 899411-01-9

4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2841500
CAS No.: 899411-01-9
M. Wt: 350.47
InChI Key: VPRLLNYPXIXQGE-UHFFFAOYSA-N
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Description

2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core with various substituents, including trimethyl and piperazinyl groups

Preparation Methods

The synthesis of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific substituents and their combined effects on its biological activities.

Properties

IUPAC Name

4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6/c1-13(2)12-24-6-8-25(9-7-24)17-11-16(5)22-20-18-14(3)10-15(4)21-19(18)23-26(17)20/h10-11H,1,6-9,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLLNYPXIXQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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